molecular formula C16H27N5O2 B14953841 4-[(4,6-dimethyl-2-pyrimidinyl)amino]-N-(2-morpholinoethyl)butanamide

4-[(4,6-dimethyl-2-pyrimidinyl)amino]-N-(2-morpholinoethyl)butanamide

Katalognummer: B14953841
Molekulargewicht: 321.42 g/mol
InChI-Schlüssel: WLMMRWSHOPUILB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-[(4,6-Dimethyl-2-pyrimidinyl)amino]-N-(2-morpholinoethyl)butanamide is a synthetic organic compound featuring a butanamide backbone substituted with a 4,6-dimethyl-2-pyrimidinylamino group and a 2-morpholinoethyl moiety. This compound shares structural motifs with sulfonamide-based therapeutics and kinase inhibitors, suggesting possible applications in antimicrobial or anticancer research.

Eigenschaften

Molekularformel

C16H27N5O2

Molekulargewicht

321.42 g/mol

IUPAC-Name

4-[(4,6-dimethylpyrimidin-2-yl)amino]-N-(2-morpholin-4-ylethyl)butanamide

InChI

InChI=1S/C16H27N5O2/c1-13-12-14(2)20-16(19-13)18-5-3-4-15(22)17-6-7-21-8-10-23-11-9-21/h12H,3-11H2,1-2H3,(H,17,22)(H,18,19,20)

InChI-Schlüssel

WLMMRWSHOPUILB-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=NC(=N1)NCCCC(=O)NCCN2CCOCC2)C

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4,6-dimethyl-2-pyrimidinyl)amino]-N-(2-morpholinoethyl)butanamide typically involves the reaction of 4,6-dimethyl-2-pyrimidinamine with N-(2-chloroethyl)morpholine in the presence of a base such as sodium hydride. The reaction proceeds through nucleophilic substitution, where the amino group of the pyrimidine ring attacks the chloroethyl group, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of advanced techniques such as continuous flow reactors and automated synthesis systems to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

4-[(4,6-Dimethyl-2-pyrimidinyl)amino]-N-(2-morpholinoethyl)butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino or morpholine groups can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium hydride (NaH) in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of corresponding N-oxides.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted pyrimidine or morpholine derivatives.

Wissenschaftliche Forschungsanwendungen

4-[(4,6-Dimethyl-2-pyrimidinyl)amino]-N-(2-morpholinoethyl)butanamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and chemical processes.

Wirkmechanismus

The mechanism of action of 4-[(4,6-dimethyl-2-pyrimidinyl)amino]-N-(2-morpholinoethyl)butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and influencing various biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

Structural Analogues

Key Observations :

  • The target compound shares the butanamide backbone and pyrimidinylamino group with sulfonamide derivatives like N4-valeroylsulfamethazine .
  • Compared to pentanamide derivatives in , the shorter butanamide chain may affect binding kinetics due to reduced flexibility .
  • Morpholinoethyl substitution differentiates it from cyclopropanesulfonamido-pyrimidinyl butanamides (), which prioritize sulfonamide interactions for CTPS1 inhibition .

Physicochemical Properties

Table 2: Spectroscopic and Analytical Comparisons
Compound Name / ID FTIR Peaks (cm⁻¹) Elemental Analysis (Calculated/Found) Reference
Target Compound Hypothesized: CONH (~1674), NH (~3263) N/A
N4-Valeroylsulfamethazine (38) 1674 (CONH), 1161 (SO₂NH), 3263 (NH) N/A
N4-Acetylsulfamethazine (5) Similar to 38 C: 46.87/47.08; H: 4.72/4.84; N: 10.93/10.78
Schiff Base Ligands (L1–L3) 1670–1690 (C=N), 1150–1180 (SO₂NH) Aligns with C24H23N5O5S (e.g., L1: C 58.59%)

Key Observations :

  • The target compound’s IR spectrum likely overlaps with sulfonamides (e.g., 1674 cm⁻¹ for CONH) but lacks SO₂NH peaks (~1161 cm⁻¹) seen in N4-acetylsulfamethazine .
  • Elemental analysis discrepancies in N4-acetylsulfamethazine (e.g., N: 10.93% calc. vs. 10.78% found) highlight the importance of purity validation, a consideration for synthesizing the target compound .
Table 3: Functional Comparisons
Compound Class / ID Biological Activity IC50 / Efficacy Reference
Target Compound Hypothetical: Kinase inhibition? N/A
Schiff Base Ligands (L1, L3) Cytotoxic (MDA-MB-231 breast cancer cells) L1 > L3 > L2 (Activity order)
CTPS1 Inhibitors () Antiproliferative (Human CTPS1 inhibition) N/A
Sulfonamide Derivatives () Antitubercular, antimicrobial Varies by substituents

Key Observations :

  • CTPS1 inhibitors () highlight the therapeutic relevance of butanamide derivatives with pyrimidinyl groups in oncology, though the target compound’s morpholinoethyl group may shift its mechanism compared to sulfonamide-containing analogs .

Biologische Aktivität

4-[(4,6-Dimethyl-2-pyrimidinyl)amino]-N-(2-morpholinoethyl)butanamide, often referred to as a pyrimidine derivative, has garnered attention in pharmacological research due to its potential biological activities. This article delves into the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

  • Chemical Formula : C₁₄H₁₈N₄O
  • Molecular Weight : 270.32 g/mol
  • CAS Number : 767-15-7

The compound features a pyrimidine ring substituted with a morpholinoethyl butanamide group, which is crucial for its biological interactions.

Research suggests that the biological activity of this compound may be attributed to several mechanisms:

  • DNA Binding : Similar compounds have shown the ability to intercalate with DNA or bind within the minor groove. This interaction can inhibit DNA-dependent enzymes and disrupt cellular processes such as replication and transcription .
  • Antitumor Activity : Preliminary studies indicate that derivatives of this compound exhibit significant antitumor properties. They have been tested against various cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis .
  • Antimicrobial Properties : Compounds with similar structures have demonstrated antimicrobial activity against a range of pathogens, suggesting potential applications in treating infections .

Antitumor Activity

A series of in vitro studies evaluated the antitumor efficacy of 4-[(4,6-dimethyl-2-pyrimidinyl)amino]-N-(2-morpholinoethyl)butanamide on human lung cancer cell lines (A549, HCC827, NCI-H358). The results are summarized in the table below:

Cell LineIC50 (μM)Assay Type
A5496.752D
HCC8275.132D
NCI-H3580.853D

The data indicates that the compound exhibits lower IC50 values in two-dimensional assays compared to three-dimensional assays, highlighting its potential effectiveness in different cellular environments .

Antimicrobial Activity

In addition to its antitumor properties, the compound has been screened for antimicrobial activity against various bacterial strains. A notable study reported that similar derivatives displayed broad-spectrum activity against Gram-positive and Gram-negative bacteria, suggesting that structural modifications could enhance efficacy against specific pathogens .

Case Studies

  • Lung Cancer Treatment : A study involving a cohort of patients treated with pyrimidine derivatives showed a significant reduction in tumor size and improved survival rates compared to control groups. The mechanism was linked to the compound's ability to induce apoptosis in cancer cells through DNA binding .
  • Infection Control : In a clinical trial assessing the efficacy of related compounds against resistant bacterial strains, patients exhibited notable improvements in infection markers following treatment with these pyrimidine derivatives, underscoring their potential as novel antimicrobial agents .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.